A Technical Guide to N-(isoxazol-3-yl)nicotinamide: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to N-(isoxazol-3-yl)nicotinamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical scaffold, N-(isoxazol-3-yl)nicotinamide. In the absence of a registered CAS number for the unsubstituted parent compound, this document focuses on the foundational chemistry, potential synthetic routes, and inferred therapeutic applications based on the well-documented bioactivities of its constituent moieties: isoxazole and nicotinamide. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising, yet underexplored, chemical space. We will delve into the rationale behind its design, propose detailed synthetic protocols, and explore the potential pharmacological landscape of its derivatives.
Introduction: The Rationale for a Novel Scaffold
The conjugation of two pharmacologically significant heterocycles, isoxazole and nicotinamide, presents a compelling strategy in modern medicinal chemistry. The resulting N-(isoxazol-3-yl)nicotinamide scaffold is a novel entity with the potential for a diverse range of biological activities.
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The Isoxazole Moiety: Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] They are present in a number of FDA-approved drugs and are known to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The isoxazole ring can act as a bioisostere for other functional groups, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[3]
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The Nicotinamide Moiety: Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+.[4] It plays a crucial role in cellular energy metabolism, DNA repair, and the regulation of transcription.[5] Nicotinamide itself has demonstrated therapeutic potential in various conditions, including dermatological disorders and neurodegenerative diseases.[5][6]
The combination of these two moieties in N-(isoxazol-3-yl)nicotinamide is hypothesized to yield compounds with unique pharmacological profiles, potentially exhibiting synergistic or novel therapeutic effects.
Chemical Identity and Physicochemical Properties
As the parent compound N-(isoxazol-3-yl)nicotinamide is not extensively cataloged, a confirmed CAS number is not available. However, substituted analogs have been reported, such as N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide with the CAS number 717855-84-0.[7]
Table 1: Predicted Physicochemical Properties of N-(isoxazol-3-yl)nicotinamide
| Property | Predicted Value |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| LogP | ~1.5 |
| Topological Polar Surface Area (TPSA) | 71.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Note: These values are estimations based on computational models and may vary from experimental data.
Proposed Synthetic Pathways
The synthesis of N-(isoxazol-3-yl)nicotinamide can be approached through two primary retrosynthetic disconnections, focusing on the formation of the amide bond or the construction of the isoxazole ring.
Amide Coupling Strategy
This is the most direct approach, involving the coupling of a 3-aminoisoxazole derivative with an activated nicotinic acid derivative.
Experimental Protocol: Amide Coupling of 3-Aminoisoxazole and Nicotinic Acid
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Activation of Nicotinic Acid: To a solution of nicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (1.1 eq) such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[8] If using HATU, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) should also be added.[8] Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
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Coupling Reaction: To the activated nicotinic acid solution, add 3-aminoisoxazole (1.0 eq). The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC or DIC is used). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(isoxazol-3-yl)nicotinamide.
Caption: Amide coupling synthetic workflow.
Isoxazole Ring Formation Strategy
An alternative approach involves constructing the isoxazole ring onto a nicotinamide precursor. This can be achieved via a [3+2] cycloaddition reaction.
Experimental Protocol: [3+2] Cycloaddition for Isoxazole Formation
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Preparation of Nitrile Oxide: A nitrile oxide precursor, such as an aldoxime, is treated with an oxidizing agent (e.g., N-chlorosuccinimide followed by a base) in situ to generate the reactive nitrile oxide.
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Cycloaddition: The in situ generated nitrile oxide is then reacted with an alkyne-containing nicotinamide derivative in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.
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Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the N-(isoxazol-3-yl)nicotinamide product.
Caption: Isoxazole formation via cycloaddition.
Inferred Biological Activities and Therapeutic Potential
The pharmacological profile of N-(isoxazol-3-yl)nicotinamide can be inferred from the extensive research on its constituent heterocycles.
Anticancer Activity
Both isoxazole and nicotinamide derivatives have demonstrated significant potential as anticancer agents. Isoxazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] Nicotinamide, through its role in maintaining cellular NAD+ levels, can influence cancer cell metabolism and survival.[6] The combined scaffold may therefore offer a novel approach to cancer therapy, potentially through dual mechanisms of action.
Anti-inflammatory and Immunomodulatory Effects
Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as COX-2 inhibitors.[9] Nicotinamide has also been shown to have anti-inflammatory effects, which are utilized in dermatology for conditions like acne.[5] This suggests that N-(isoxazol-3-yl)nicotinamide derivatives could be developed as novel anti-inflammatory agents.
Neuroprotective Properties
Nicotinamide has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] Isoxazole derivatives have also shown promise in this area.[2] The N-(isoxazol-3-yl)nicotinamide scaffold could therefore serve as a starting point for the development of new therapeutics for neurological disorders.
Antimicrobial Activity
The isoxazole ring is a key component of several antibacterial drugs.[10] Nicotinamide has also been reported to have antimicrobial properties.[11] Consequently, N-(isoxazol-3-yl)nicotinamide derivatives warrant investigation as potential new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Bioisosterism and Drug Design Principles
The concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[12] The isoxazole ring is a well-established bioisostere for various functional groups, including amides and esters.[3] The N-(isoxazol-3-yl)nicotinamide scaffold can be viewed as a bioisosteric replacement of other chemical motifs, which can lead to improved pharmacokinetic profiles, enhanced target binding, and reduced off-target effects.
Caption: Isoxazole as a key bioisostere.
Future Directions and Conclusion
The N-(isoxazol-3-yl)nicotinamide scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. This technical guide has outlined the rationale for its investigation, proposed viable synthetic routes, and inferred a wide range of potential therapeutic applications based on the well-established pharmacology of its constituent moieties.
Future research should focus on:
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Synthesis and Characterization: The synthesis and full characterization of the parent N-(isoxazol-3-yl)nicotinamide and a library of its derivatives.
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In Vitro Screening: Comprehensive in vitro screening of these compounds against a panel of biological targets related to cancer, inflammation, neurological disorders, and infectious diseases.
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Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify key structural features that govern biological activity and selectivity.
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Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
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